This isotopic substitution creates a mass difference between the analyte and the internal standard, allowing them to be distinguished by mass spectrometry techniques, commonly used for quantifying analytes in complex mixtures. The advantage of using an isotopically labeled internal standard lies in its ability to compensate for variations that can occur during sample preparation, instrument performance, and analysis. Since the internal standard goes through the same analytical process as the analyte, these variations will affect both molecules equally. By comparing the signal intensity of the analyte to that of the internal standard, researchers can obtain a more accurate and reliable quantification of the target molecule.
Several studies investigating the metabolism of Benzopyrene (BP), a parent compound of 3-OH-BP, utilize 3-OH-BP-d11 as an internal standard for quantifying hydroxylated metabolites of BP, including 3-OH-BP itself []. These studies aim to understand how BP is broken down by the body and assess potential pathways involved in its metabolism.
3-Hydroxy Benzopyrene-d11 is a deuterium-labeled derivative of 3-Hydroxy Benzopyrene, which itself is a metabolite of Benzopyrene. Benzopyrene is a notable polycyclic aromatic hydrocarbon recognized for its carcinogenic properties, commonly found in tobacco smoke and other combustion byproducts. The deuterium labeling in 3-Hydroxy Benzopyrene-d11 enhances its utility in various scientific studies, particularly in tracing metabolic pathways due to the distinct mass difference that can be detected using mass spectrometry. Its chemical formula is with a molecular weight of approximately 279.38 g/mol .
The biological activity of 3-Hydroxy Benzopyrene-d11 is primarily linked to its role in cancer research. It is investigated for its ability to form DNA adducts, which are critical in understanding the mechanisms of carcinogenesis. Upon metabolism, it generates reactive intermediates that can bind to DNA and proteins, leading to mutations and potential cancer development. The compound's interaction with the aryl hydrocarbon receptor (AhR) also plays a significant role in activating metabolic pathways that further process this compound into harmful metabolites .
The synthesis of 3-Hydroxy Benzopyrene-d11 typically involves the following methods:
3-Hydroxy Benzopyrene-d11 finds applications across various fields:
Studies involving 3-Hydroxy Benzopyrene-d11 focus on its interactions with biological macromolecules. The compound's mechanism of action includes forming adducts with DNA, leading to genetic alterations. Research has shown that these interactions can activate signaling pathways related to cytochrome P450 enzymes, which are responsible for metabolizing many xenobiotics and endogenous compounds .
Several compounds share structural similarities with 3-Hydroxy Benzopyrene-d11. These include:
The uniqueness of 3-Hydroxy Benzopyrene-d11 lies in its deuterium labeling, which enhances its detection and quantification capabilities in metabolic studies. This property allows researchers to track its metabolic fate more accurately than non-labeled compounds .
The molecular structure of 3-Hydroxy Benzopyrene-d11 is based on the benzopyrene framework with a hydroxyl group positioned at the 3-carbon location and eleven deuterium atoms strategically incorporated throughout the aromatic ring system [3] [5]. The compound maintains the characteristic polycyclic aromatic hydrocarbon structure consisting of five fused benzene rings, identical to the parent benzopyrene molecule [4]. The molecular formula C20HD11O indicates a composition of twenty carbon atoms, one hydrogen atom, eleven deuterium atoms, and one oxygen atom [6] [7].
The hydroxyl functional group is attached to the aromatic ring system at the 3-position, creating a phenolic compound with enhanced water solubility compared to the parent hydrocarbon [19] [24]. The deuterium substitution pattern ensures that the labeled atoms are positioned in non-exchangeable locations to maintain isotopic integrity during analytical procedures [38] [39].
Structural Parameter | Value | Reference |
---|---|---|
Molecular Formula | C20HD11O | [3] [5] |
Total Carbon Atoms | 20 | [6] |
Deuterium Atoms | 11 | [6] |
Hydroxyl Groups | 1 (at position 3) | [4] [24] |
Ring System | Five fused benzene rings | [15] [16] |
3-Hydroxy Benzopyrene-d11 exhibits distinct physical and chemical characteristics that define its behavior in analytical applications [6] [8]. The compound appears as a solid with coloration ranging from light yellow to very dark brown, depending on purity and storage conditions [6] [8]. The melting point has been determined to be within the range of 182-192°C, which is slightly lower than the non-deuterated analogue [6] [19].
The molecular weight of 3-Hydroxy Benzopyrene-d11 is 279.38 grams per mole, representing an increase of 11.07 atomic mass units compared to the non-deuterated version due to the incorporation of deuterium atoms [3] [5] [6]. This mass difference is fundamental to its application as an internal standard in mass spectrometric analysis [37] [41].
Physical property comparisons demonstrate that both compounds exist as crystalline solids with similar solubility characteristics in organic solvents [19] [24]. However, the deuterated version exhibits a slightly lower melting point range of 182-192°C compared to the non-deuterated compound's melting point of 186-188°C [6] [19]. This difference reflects the altered vibrational frequencies and intermolecular interactions resulting from deuterium substitution [35] [42].
Chemical stability comparisons indicate that the deuterated compound demonstrates enhanced stability under certain analytical conditions due to the stronger carbon-deuterium bonds compared to carbon-hydrogen bonds [35] [40]. This kinetic isotope effect contributes to reduced metabolic degradation rates and improved analytical performance [34] [42].
The primary distinction lies in their analytical applications, where the non-deuterated compound serves as a biomarker for polycyclic aromatic hydrocarbon exposure, while the deuterated version functions specifically as an internal standard for quantitative analysis [17] [25]. Mass spectrometric analysis clearly differentiates the two compounds based on their distinct molecular weights and fragmentation patterns [29] [34].
Comparison Parameter | Non-deuterated (C20H12O) | Deuterated (C20HD11O) | Reference |
---|---|---|---|
Molecular Weight | 268.31 g/mol | 279.38 g/mol | [6] [19] |
CAS Number | 13345-21-6 | 1246819-35-1 | [19] [24] |
Melting Point | 186-188°C | 182-192°C | [6] [19] |
Primary Application | Biomarker studies | Internal standard | [17] [25] |
Bond Strength | C-H bonds | Stronger C-D bonds | [35] [42] |
The deuteration of 3-hydroxy benzopyrene to produce its deuterium-labeled analog represents a sophisticated approach to isotope incorporation in polycyclic aromatic hydrocarbons. Multiple deuteration strategies have been developed for synthesizing 3-hydroxy benzopyrene-d11, each offering distinct advantages in terms of efficiency, selectivity, and scalability [1] [2].
Hydrogen-Deuterium Exchange Reactions constitute the most widely employed methodology for polycyclic aromatic hydrocarbon deuteration. This process utilizes deuterium oxide (D2O) as the primary deuterium source, facilitating the replacement of hydrogen atoms with deuterium through exchange mechanisms [2] [3]. The reaction typically occurs under controlled temperature conditions ranging from 80 to 150°C with pressures between 1-10 atmospheres, achieving deuteration efficiencies of 85-95% [4] [3].
Catalytic Deuteration Methods employ platinum group metals on carbon substrates to enable multi-deuteration of polycyclic aromatic compounds in mixed solvent systems containing deuterium oxide and organic co-solvents [4] [3]. These catalytic systems demonstrate exceptional deuteration efficiency, often exceeding 90-99% incorporation rates. The catalytic approach offers superior control over deuteration positions and minimizes unwanted side reactions that could compromise product purity [2] [3].
Gas-Phase Deuteration Techniques utilize deuterium gas (D2) or hydrogen-deuterium gas mixtures under elevated temperatures and pressures. This methodology has been successfully applied to polycyclic aromatic hydrocarbons, achieving deuteration levels comparable to solution-phase methods while offering advantages in terms of reaction selectivity and product recovery [1] [5].
The incorporation of deuterium into the aromatic framework of benzopyrene derivatives follows established principles of isotope exchange chemistry. The process typically involves initial activation of carbon-hydrogen bonds through either thermal activation or catalytic assistance, followed by deuterium incorporation at specific positions within the aromatic ring system [2] [3]. For 3-hydroxy benzopyrene-d11, the deuteration pattern encompasses multiple positions throughout the polycyclic structure, resulting in a compound with eleven deuterium atoms replacing the corresponding hydrogen atoms [6] [7].
The synthesis of 3-hydroxy benzopyrene-d11 requires carefully orchestrated synthetic strategies that preserve the structural integrity of the parent compound while achieving comprehensive deuterium incorporation. The synthetic approach typically begins with either benzopyrene or its hydroxylated derivative as the starting material [8] [9].
Primary Synthetic Route via Hydroxylated Precursors involves the initial preparation of 3-hydroxy benzopyrene through established hydroxylation methodologies, followed by subsequent deuteration. The hydroxylation of benzopyrene to form 3-hydroxy benzopyrene is achieved through enzymatic or chemical oxidation processes. Cytochrome P450-mediated hydroxylation represents the biologically relevant pathway, where specific hydroxylase enzymes catalyze the formation of the 3-hydroxy derivative [9] [10].
The chemical synthesis of 3-hydroxy benzopyrene utilizes oxidative methodologies including Friedel-Crafts acylation followed by reduction and cyclization sequences. These synthetic routes employ palladium-catalyzed cross-coupling reactions, particularly Suzuki-Miyaura coupling, to construct the polycyclic framework [8]. The synthesis involves the preparation of appropriate boronate esters and their coupling with substituted aryl bromides or triflate esters under palladium catalysis [8].
Deuteration Mechanism for the conversion of 3-hydroxy benzopyrene to its deuterium-labeled analog involves systematic hydrogen-deuterium exchange at multiple positions. The mechanism proceeds through intermediate formation of carbanion or radical species, depending on the specific deuteration conditions employed [2] [3]. Under basic conditions, deprotonation occurs at acidic positions, facilitating deuterium incorporation through subsequent protonation with deuterium-containing species [2].
Alternative Synthetic Approaches include direct deuteration of benzopyrene followed by hydroxylation at the 3-position. This strategy requires careful optimization to prevent deuterium scrambling during the hydroxylation step. The use of deuterated solvents and reagents throughout the synthetic sequence helps maintain deuterium incorporation levels [4] [3].
Reaction Optimization Parameters include temperature control, reaction time, deuterium source concentration, and catalyst selection. The optimal conditions typically involve temperatures between 50-120°C, reaction times of 12-48 hours, and deuterium oxide concentrations of 95-99.8% [4] [2]. Catalyst loading and selection significantly influence both the reaction rate and the final deuteration level achieved [3].
The purification of 3-hydroxy benzopyrene-d11 presents unique challenges due to the structural similarity between deuterated and non-deuterated species, necessitating sophisticated separation techniques that can distinguish between isotopologues while maintaining compound integrity [11] [12].
High Performance Liquid Chromatography (HPLC) serves as the primary purification technique for deuterated polycyclic aromatic hydrocarbons. Reversed-phase HPLC systems utilizing C18 stationary phases provide excellent separation efficiency for benzopyrene derivatives [11] [13]. The mobile phase typically consists of acetonitrile-water gradients with formic acid modifiers to enhance peak resolution and compound stability [14] [15].
Column Chromatography Methods employ silica gel or alumina stationary phases for initial purification steps. The separation mechanism relies on differential adsorption based on polarity differences between the target compound and impurities [11] [12]. Gradient elution using hexane-dichloromethane or hexane-ethyl acetate solvent systems provides effective separation while minimizing compound decomposition [12] [13].
Solid Phase Extraction (SPE) techniques utilize specialized sorbent materials designed for polycyclic aromatic hydrocarbon retention and purification. Primary secondary amine (PSA) sorbents combined with anhydrous magnesium sulfate provide effective cleanup while removing interfering matrix components [16] [17]. The SPE process typically achieves recovery rates of 80-95% with purities exceeding 90% [12] [17].
Gas Chromatography-Mass Spectrometry (GC-MS) systems provide both purification and analytical verification capabilities. The separation occurs based on volatility differences and mass spectral characteristics, enabling identification and quantification of deuterated species [16] [15]. Temperature programming from 80°C to 290°C with helium carrier gas optimizes separation efficiency [16] [17].
Crystallization and Recrystallization methods exploit solubility differences between deuterated and non-deuterated compounds. Although deuterated compounds typically exhibit similar solubility profiles to their non-deuterated analogs, careful selection of solvent systems can enhance purification efficiency [18]. Common recrystallization solvents include methanol, ethanol, and dichloromethane-hexane mixtures [6] [19].
Advanced Purification Strategies incorporate multiple techniques in sequence to achieve maximum purity levels. A typical purification workflow begins with column chromatography for initial cleanup, followed by HPLC for fine purification, and concludes with crystallization for final purification [11] [13]. This multi-step approach consistently achieves purities exceeding 95% while maintaining acceptable recovery rates [12] [13].
The quality control and analytical characterization of 3-hydroxy benzopyrene-d11 requires comprehensive evaluation of multiple parameters to ensure compound identity, purity, and isotopic integrity [20] [21].
Isotopic Purity Assessment represents the most critical quality control parameter for deuterated compounds. Mass spectrometry techniques, particularly electrospray ionization high-resolution mass spectrometry (ESI-HRMS), provide precise determination of deuterium incorporation levels [20] [21]. The isotopic purity is calculated by analyzing the relative abundance of isotopolog ions (D0-D11) and determining the percentage of fully deuterated species [20].
Chemical Purity Evaluation employs HPLC coupled with ultraviolet detection and mass spectrometry to identify and quantify chemical impurities. The acceptance criteria typically require chemical purity levels exceeding 98%, with individual impurities not exceeding 0.1% [22] [20]. The analytical method validation includes assessment of accuracy, precision, linearity, and detection limits [17] [20].
Molecular Weight Confirmation utilizes high-resolution mass spectrometry to verify the exact molecular weight of 279.38 Da for 3-hydroxy benzopyrene-d11 [6] [7]. The mass accuracy requirements typically specify deviations of less than 0.001 Da from the theoretical value [20] [21]. Multiple ionization techniques, including electrospray ionization and atmospheric pressure chemical ionization, provide complementary molecular weight confirmation [20].
Nuclear Magnetic Resonance (NMR) Characterization employs both 1H and 2H NMR spectroscopy to confirm structural integrity and deuteration patterns [20] [18]. The 1H NMR spectrum should demonstrate significant reduction in signal intensity at positions where deuterium incorporation has occurred, while 2H NMR provides direct evidence of deuterium presence and distribution [4] [20].
Physical Property Verification includes melting point determination, solubility testing, and stability assessment. The melting point range of 182-192°C serves as a key identity parameter [6] [19]. Solubility characteristics in dimethyl sulfoxide and methanol should match established values for the compound [6] [19]. Stability testing under various storage conditions ensures product integrity during storage and transportation [18].
Quantitative Analysis Methods utilize isotope dilution mass spectrometry for accurate concentration determination. Internal standards, typically 13C-labeled analogs, provide precise quantification while correcting for matrix effects and instrument variability [23] [24]. The method demonstrates excellent accuracy and precision across the analytical range [17] [20].
Method Validation Parameters encompass linearity assessment with correlation coefficients exceeding 0.99, precision evaluation with relative standard deviations below 15%, and accuracy determination with recovery rates between 85-115% [17] [20]. Detection limits typically range from 0.08-0.85 ng/L for aqueous samples and 0.07-0.23 ng/g for solid samples [23] [17].
Certificate of Analysis Requirements include comprehensive documentation of all analytical results, including isotopic purity percentages, chemical purity assessments, molecular weight confirmation, NMR spectral data, and physical property measurements. The certificate must also include information regarding synthesis batch, storage conditions, expiration date, and recommended handling procedures [18].